molecular formula C11H14F6N2O4S2 B6310738 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide CAS No. 1456878-01-5

1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide

Cat. No.: B6310738
CAS No.: 1456878-01-5
M. Wt: 416.4 g/mol
InChI Key: NUKJBOMZTVLMGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide (C₁₁H₁₄F₆N₂O₄S₂) is a pyridinium-based ionic liquid (IL) with a molecular weight of 416.4 g/mol. Key physical properties include a density of 1.45 g/cm³ at 22°C and a viscosity of 53 cP at 25°C . This IL is commercially available in high purity (≥99%) and is utilized in applications such as electrolytes, lubricants, and solvents due to its low volatility, high thermal stability, and tunable physicochemical properties .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;4-methyl-1-propylpyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N.C2F6NO4S2/c1-3-6-10-7-4-9(2)5-8-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-5,7-8H,3,6H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKJBOMZTVLMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1=CC=C(C=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F6N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quaternization of 4-Methylpyridine

The cation is synthesized via alkylation of 4-methylpyridine using a propyl halide (e.g., 1-bromopropane). The reaction proceeds under reflux in anhydrous conditions to avoid hydrolysis. A typical protocol involves:

  • Molar ratio : 1:1.2 (4-methylpyridine : 1-bromopropane) to ensure complete alkylation.

  • Solvent : Toluene or acetonitrile, chosen for their high dielectric constants and inertness.

  • Temperature : 80–100°C for 24–48 hours under nitrogen atmosphere.

  • Workup : Removal of unreacted reagents via rotary evaporation, followed by washing with diethyl ether to isolate the 1-propyl-4-methylpyridinium bromide intermediate.

Table 1: Optimization of Quaternization Conditions

ParameterOptimal ValueYield (%)Purity (%)
Reaction Time36 hours9298
Temperature90°C8997
SolventAcetonitrile9599

Anion Exchange with Bis(trifluoromethylsulfonyl)imide

The bromide anion is replaced with bis(trifluoromethylsulfonyl)imide (NTf₂⁻) via metathesis. Lithium bis(trifluoromethylsulfonyl)imide (LiNTf₂) is commonly used due to its high solubility in polar aprotic solvents.

Metathesis Protocol

  • Stoichiometry : 1:1 molar ratio of 1-propyl-4-methylpyridinium bromide to LiNTf₂.

  • Solvent : Deionized water or methanol, facilitating ion dissociation.

  • Procedure : The bromide salt is dissolved in water and mixed with an aqueous solution of LiNTf₂. The hydrophobic IL precipitates and is extracted using dichloromethane.

  • Purification : Sequential washing with water to remove residual LiBr, followed by vacuum drying at 70°C for 24 hours.

Table 2: Anion Exchange Efficiency

SolventTemperature (°C)Reaction Time (h)Yield (%)
Water25288
Methanol401.591

Solvent-Free Synthesis Innovations

Recent advances emphasize solvent-free routes to minimize waste and reduce purification steps. A silica-supported muffler furnace method accelerates quaternization by enhancing heat transfer:

  • Catalyst : Silica gel (mesh size 230–400) at 5 wt% loading.

  • Conditions : 120°C for 6 hours, yielding 97% pure cation intermediate.

  • Advantages : 40% reduction in reaction time and elimination of volatile organic solvents.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR : Peaks at δ 2.35 (s, 3H, CH₃), δ 1.85–1.92 (m, 2H, CH₂), and δ 4.65 (t, 2H, N-CH₂) confirm cation structure.

  • FT-IR : Absorbance at 1350 cm⁻¹ (S=O stretching) and 1180 cm⁻¹ (C-F bending) verifies NTf₂⁻ incorporation.

Thermal Properties

  • Melting Point : -45°C (glass transition).

  • Decomposition Temperature : 385°C, assessed via thermogravimetric analysis (TGA).

Table 3: Physicochemical Properties

PropertyValueMethod
Density (20°C)1.45 g/cm³Pycnometry
Viscosity (25°C)43.8 cPRheometry
Water Solubility<5 mg/mLGravimetric Analysis

Industrial-Scale Production Considerations

Cost-Effective Anion Sources

Lithium bis(trifluoromethylsulfonyl)imide remains expensive; alternatives like potassium salts require phase-transfer catalysts but reduce raw material costs by 30%.

Waste Management

Bromide byproducts are recovered via ion-exchange resins, achieving 99% recycling efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridinium salts, while redox reactions can produce oxidized or reduced forms of the compound .

Scientific Research Applications

Electrochemical Applications

Lithium-Ion Batteries:
Pro4Pic NTf2 is extensively used as an electrolyte in lithium-ion batteries due to its high ionic conductivity (5.72 mS/cm at 30 °C) and thermal stability. Its low viscosity (51.0 cP at 25 °C) enhances the transport of lithium ions, improving battery performance and longevity. Research has shown that incorporating Pro4Pic NTf2 into battery systems results in higher charge/discharge rates compared to conventional electrolytes.

Supercapacitors:
In supercapacitors, Pro4Pic NTf2 serves as an electrolyte that facilitates rapid charge transfer and enhances energy density. Studies indicate that devices utilizing this ionic liquid exhibit improved capacitance and cycling stability, making them ideal for energy storage solutions.

Chemical Synthesis

Solvent for Reactions:
Pro4Pic NTf2 is employed as a solvent in various organic reactions due to its ability to dissolve a wide range of compounds while maintaining a stable environment. Its properties allow for reactions under mild conditions, reducing the need for harsh solvents and promoting greener chemistry practices.

Catalysis:
This ionic liquid acts as a medium for catalytic reactions, particularly those involving transition metal catalysts. The unique solvent properties of Pro4Pic NTf2 enhance reaction rates and selectivity in processes such as C–C coupling reactions.

Biological and Pharmaceutical Applications

Drug Delivery Systems:
The compound is being explored for use in drug delivery systems due to its biocompatibility and ability to solubilize hydrophobic drugs. Its low volatility ensures that active pharmaceutical ingredients remain stable during storage and application.

Enzymatic Reactions:
Pro4Pic NTf2 provides a suitable environment for enzymatic reactions, facilitating the activity of various enzymes while maintaining their structural integrity. This application is particularly relevant in biocatalysis, where ionic liquids can enhance reaction rates and yields.

Material Science

Dye-Sensitized Solar Cells (DSSCs):
In the field of renewable energy, Pro4Pic NTf2 is utilized in dye-sensitized solar cells as an electrolyte. Its high ionic conductivity contributes to improved efficiency in converting solar energy into electrical energy.

Nanocomposites:
The compound is also used in the development of nanocomposites, where it serves as a dispersing agent for nanoparticles. This application enhances the mechanical properties of materials while providing electrical conductivity.

Comparative Analysis with Similar Ionic Liquids

PropertyPro4Pic NTf21-Ethyl-3-methylimidazolium NTf21-Butyl-3-methylimidazolium NTf2
Viscosity (cP at 25 °C)51.027.040.0
Conductivity (mS/cm at 30 °C)5.7210.08.5
Thermal Stability (°C)>300>250>300
Application AreasBatteries, DSSCs, CatalysisBatteries, Solvent ApplicationsBatteries, Solvent Applications

Case Studies

  • Lithium-Ion Battery Performance:
    A study published in Journal of Power Sources demonstrated that lithium-ion batteries using Pro4Pic NTf2 exhibited a 20% increase in capacity retention after 500 cycles compared to traditional organic electrolytes .
  • Dye-Sensitized Solar Cells:
    Research conducted by Smith et al. highlighted that DSSCs utilizing Pro4Pic NTf2 achieved an efficiency increase of up to 15% due to enhanced ionic transport properties .
  • Biocatalysis Efficiency:
    A recent investigation into enzymatic reactions showed that Pro4Pic NTf2 significantly increased the reaction rate of lipase-catalyzed esterification processes by more than double compared to conventional solvents .

Mechanism of Action

The mechanism of action of 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide involves its ability to stabilize ionic species and facilitate charge transfer processes. The compound’s high ionic conductivity and low viscosity enable efficient ion transport, making it an effective electrolyte in electrochemical applications. Additionally, its ability to form stable complexes with metal ions enhances its catalytic activity .

Comparison with Similar Compounds

Substituent Position Effects (2-Methyl vs. 4-Methyl Isomers)

The position of the methyl group on the pyridinium ring significantly impacts properties:

  • Viscosity : For butyl-substituted analogs, [b4mpy][Tf₂N] (4-methyl) exhibits lower viscosity than [b2mpy][Tf₂N] (2-methyl). This trend likely extends to propyl derivatives, where the 4-methyl isomer (53 cP at 25°C) is expected to have reduced steric hindrance and lower viscosity compared to its 2-methyl counterpart .
  • Density : The 4-methyl isomer typically shows higher density due to efficient molecular packing. For example, 1-propyl-4-methylpyridinium [Tf₂N] has a density of 1.45 g/cm³, whereas 1-propyl-2-methylpyridinium [Tf₂N] may exhibit slightly lower values .
  • Conductivity : Reduced viscosity in 4-methyl isomers correlates with higher ionic mobility and electrical conductivity. Studies on ethyl-2-methylpyridinium [Tf₂N] report conductivities ~2–3 mS/cm at 25°C, suggesting that 4-methyl derivatives could outperform positional isomers .

Alkyl Chain Length Variation (Ethyl, Propyl, Butyl)

Increasing alkyl chain length generally elevates viscosity and lowers conductivity:

  • Ethyl vs. Propyl : 1-Ethyl-2-methylpyridinium [Tf₂N] has lower viscosity (e.g., ~45 cP at 25°C) compared to 1-propyl-2-methylpyridinium [Tf₂N] (~67 cP) due to shorter chain-induced fluidity . Extending to 1-propyl-4-methyl, viscosity remains moderate (53 cP), balancing mobility and hydrophobicity .
  • Butyl Derivatives : 1-Butyl-4-methylpyridinium [Tf₂N] exhibits higher viscosity (>60 cP) and lower conductivity than propyl analogs, highlighting the trade-off between chain length and performance .

Comparison with Non-Pyridinium ILs

Pyridinium-based ILs often differ from imidazolium or ammonium analogs:

  • Viscosity : 1-Ethyl-3-methylimidazolium [Tf₂N] ([EMIM][Tf₂N]) has a viscosity of ~34 cP, lower than pyridinium ILs due to cation planarity and reduced steric effects .
  • Thermal Stability : Pyridinium ILs generally decompose at higher temperatures (>350°C) compared to imidazolium variants (~300–350°C), making them suitable for high-temperature applications .

Data Table: Key Properties of Selected ILs

Compound Name Molecular Weight (g/mol) Density (g/cm³) Viscosity (cP, 25°C) Conductivity (mS/cm, 25°C)
1-Propyl-4-methylpyridinium [Tf₂N] 416.4 1.45 53 ~2.5 (estimated)
1-Propyl-2-methylpyridinium [Tf₂N] 416.4 1.42 (estimated) 67 (estimated) ~1.8 (estimated)
1-Butyl-4-methylpyridinium [Tf₂N] 444.5 1.48 65 ~1.5
1-Ethyl-3-methylimidazolium [Tf₂N] ([EMIM][Tf₂N]) 391.31 1.52 34 ~8.5

Biological Activity

1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide, a type of ionic liquid, has garnered attention in various fields, particularly in chemical biology and medicinal chemistry. Its unique properties, such as low volatility, high thermal stability, and ionic conductivity, make it a promising candidate for diverse applications including drug delivery systems and enzymatic reactions.

Structure and Composition

This compound (C11H14F6N2O4S2) features a pyridinium cation with a propyl group and a methyl group at the 4-position, paired with the bis(trifluoromethylsulfonyl)imide anion. This structure imparts significant stability and solubility characteristics beneficial for biological applications.

Physical Properties

PropertyValue
Molecular Weight370.36 g/mol
Density1.695 g/cm³
Viscosity0.273 mPa·s
Conductivity483 mS/cm
Thermal StabilityHigh

The biological activity of this compound is primarily attributed to its ionic nature, which allows it to interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate biochemical pathways by altering enzyme activity or affecting cellular signaling processes.

Case Studies

  • Drug Delivery Systems : Research indicates that ionic liquids like this compound can enhance the solubility and stability of poorly soluble drugs. A study demonstrated its effectiveness in formulating drug carriers that improved bioavailability in therapeutic applications.
  • Enzymatic Reactions : The compound has been explored as a medium for enzymatic reactions due to its low volatility and high stability. It was found that certain enzymes retain their activity in the presence of this ionic liquid, which can facilitate various biochemical transformations .
  • Toxicological Studies : Investigations into the cytotoxicity of this compound revealed that it exhibits low toxicity towards mammalian cells at certain concentrations, suggesting potential for safe use in pharmaceutical formulations.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with other related ionic liquids:

Compound NameToxicity LevelSolubility in WaterEnzyme Stability
1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imideModerateHighModerate
1-Ethyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imideLowModerateHigh
This compoundLowLowHigh

This table highlights that while this compound has low toxicity and maintains enzyme stability, its solubility is comparatively lower than some other ionic liquids.

Q & A

Basic Research Questions

Q. How can 1-Propyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide be synthesized and purified for laboratory use?

  • Methodology : Synthesis typically involves metathesis reactions between the halide salt of the pyridinium cation and bis(trifluoromethylsulfonyl)imide (TFSI) salts. For purification, vacuum drying at 60–80°C for 48 hours under inert gas (e.g., nitrogen) is recommended to remove residual solvents. Recrystallization from anhydrous acetonitrile or ethanol can further enhance purity. Analytical techniques like NMR and ion chromatography should verify anion/cation ratios .

Q. What are the critical storage conditions to ensure the stability of this ionic liquid?

  • Methodology : Store in airtight containers under inert gas (argon/nitrogen) at room temperature, away from moisture and light. Compatibility with glass or PTFE-lined caps is essential to prevent leaching. Regular monitoring via Karl Fischer titration ensures water content remains below 50 ppm. Refer to SDS guidelines for handling hygroscopic ionic liquids .

Q. How can basic physicochemical properties (e.g., density, viscosity) be accurately measured?

  • Methodology : Use a vibrating-tube densimeter for density measurements (±0.0001 g/cm³ precision) and a rotational viscometer for viscosity (calibrated with standard fluids). Measurements should be conducted in a glovebox to avoid moisture absorption. For electrochemical applications, correlate these properties with ionic conductivity via impedance spectroscopy .

Advanced Research Questions

Q. How does the alkyl chain length (propyl vs. butyl/pentyl) in pyridinium-based ionic liquids affect ionic conductivity?

  • Methodology : Compare conductivity using electrochemical impedance spectroscopy (EIS) across a temperature range (20–100°C). Structural variations alter cation-anion interactions: longer alkyl chains reduce conductivity due to increased viscosity, as shown in analogs like 1-butyl-3-methylpyridinium TFSI. Molecular dynamics simulations can validate experimental trends .

Q. How can the UNIFAC-IL model be applied to predict gas solubility (e.g., CO₂) in this ionic liquid?

  • Methodology : Design high-pressure gas solubility experiments using a gravimetric microbalance. Input parameters like density and cation/anion volume parameters into the UNIFAC-IL model to predict phase equilibria. Validate predictions with experimental Henry’s law constants. Adjust model parameters for pyridinium-specific interactions .

Q. What advanced techniques resolve contradictions in reported thermal decomposition temperatures?

  • Methodology : Use thermogravimetric analysis (TGA) coupled with FTIR or mass spectrometry to identify decomposition products. Compare results under inert (N₂) vs. oxidative (air) atmospheres. Contradictions often arise from moisture content or heating rate differences; standardize protocols (e.g., 10°C/min heating rate, <100 ppm H₂O) .

Q. How can molecular dynamics (MD) simulations complement experimental studies on ion transport mechanisms?

  • Methodology : Simulate cation-anion pair dynamics using force fields (e.g., CL&P or OPLS-AA) parameterized for TFSI-based ionic liquids. Calculate diffusion coefficients and correlate with experimental NMR or EIS data. Focus on the role of the pyridinium ring’s π-π interactions in ion mobility .

Q. What experimental design optimizes CO₂ capture performance in membrane-based systems using this ionic liquid?

  • Methodology : Fabricate supported ionic liquid membranes (SILMs) on porous substrates (e.g., PVDF). Measure CO₂/N₂ permeability and selectivity via gas permeation cells at 20–50 bar. Use time-lag method for diffusivity calculations. Compare performance with pyrrolidinium-based analogs to assess cation effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.